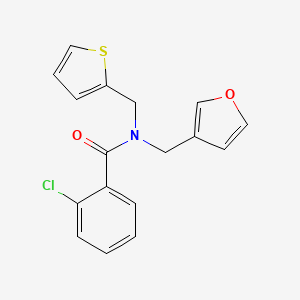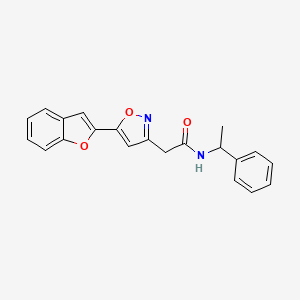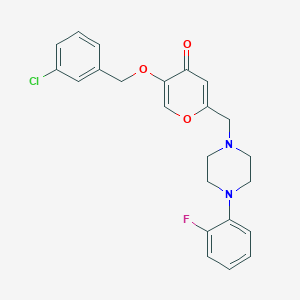![molecular formula C18H20N6O3 B2783208 9-(2-methoxyethyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921788-58-1](/img/structure/B2783208.png)
9-(2-methoxyethyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Synthesis Analysis
1,2,4-Triazoles can be synthesized effectively using various nitrogen sources . The synthetic methods focus on the key starting material used for the production of the 1,2,4-triazole skeleton .Molecular Structure Analysis
1,2,4-Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring . They operate as isosteres of amide, ester, and carboxylic acid .Chemical Reactions Analysis
1,2,4-Triazoles can be synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structures. For example, some 1,2,4-triazoles exhibit excellent thermal stability .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of triazolo[4,3-e]purine derivatives involves complex chemical reactions aimed at creating compounds with potential therapeutic benefits. One study describes the synthesis of triazolo[4,3-e]purine derivatives exhibiting significant in vitro anticancer, anti-HIV, and antimicrobial activities (Ashour et al., 2012). Another research focuses on the structural characteristics and the synthesis pathway of related compounds, providing insights into the molecular architecture that could influence the compound's biological activity (Yahyazadeh & Daneshmandi, 2013).
Biological Activity and Applications
The anticancer potential of triazolo[4,3-e]purine derivatives is highlighted through their ability to inhibit the proliferation of various cancer cell lines. For instance, specific compounds within this category have demonstrated considerable activity against melanoma, lung cancer, and breast cancer cell lines, underscoring their potential as anticancer agents (Ashour et al., 2012). Additionally, their anti-HIV and antimicrobial efficacy further positions these compounds as versatile candidates for drug development.
Antimicrobial and Anti-HIV Activities
Beyond anticancer applications, triazolo[4,3-e]purine derivatives have shown promising results in antimicrobial and anti-HIV screenings. The synthesized compounds exhibit moderate activity against HIV-1 and strong antimicrobial effects against pathogens like P. aeruginosa, S. aureus, and P. vulgaris, suggesting a broad spectrum of potential therapeutic applications (Ashour et al., 2012).
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinases (CDKs) . CDKs are essential in cellular processes and play an important role in the development and progression of many diseases, including cancer .
Mode of Action
The compound interacts with its targets, the CDKs, by inhibiting their activity . This inhibition is achieved through the compound’s fit into the CDK2 active
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(2-methoxyethyl)-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-11-5-7-12(8-6-11)14-19-20-17-23(9-10-27-4)13-15(24(14)17)21(2)18(26)22(3)16(13)25/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVNRWDNASKIEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CCOC)C(=O)N(C(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2783130.png)




![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2783137.png)
![N-(5-chloro-2-methoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2783138.png)
![(Z)-ethyl 2-(6-((1-methyl-1H-pyrazole-3-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2783139.png)
![[(3-Bromobenzyl)amino]acetic acid](/img/structure/B2783142.png)
![1,7-dimethyl-3-(2-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783145.png)

![2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2783148.png)
